Cinoxacin-d5

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

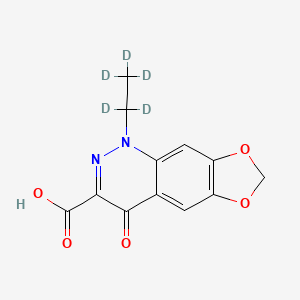

2D Structure

3D Structure

Properties

Molecular Formula |

C12H10N2O5 |

|---|---|

Molecular Weight |

267.25 g/mol |

IUPAC Name |

4-oxo-1-(1,1,2,2,2-pentadeuterioethyl)-[1,3]dioxolo[4,5-g]cinnoline-3-carboxylic acid |

InChI |

InChI=1S/C12H10N2O5/c1-2-14-7-4-9-8(18-5-19-9)3-6(7)11(15)10(13-14)12(16)17/h3-4H,2,5H2,1H3,(H,16,17)/i1D3,2D2 |

InChI Key |

VDUWPHTZYNWKRN-ZBJDZAJPSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])N1C2=CC3=C(C=C2C(=O)C(=N1)C(=O)O)OCO3 |

Canonical SMILES |

CCN1C2=CC3=C(C=C2C(=O)C(=N1)C(=O)O)OCO3 |

Origin of Product |

United States |

Foundational & Exploratory

characterization of Cinoxacin-d5 isotopic purity

An In-depth Technical Guide to the Characterization of Cinoxacin-d5 Isotopic Purity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies used to characterize the isotopic purity of this compound, a deuterium-labeled internal standard essential for quantitative bioanalytical studies. Ensuring the isotopic purity of such standards is critical for the accuracy and reliability of pharmacokinetic and metabolic research.[1] This document outlines the primary analytical techniques, detailed experimental protocols, and data interpretation strategies for assessing the isotopic enrichment of this compound.

Introduction to this compound

Cinoxacin is a synthetic quinolone-class antimicrobial agent that functions by inhibiting bacterial DNA gyrase, an enzyme crucial for cell division.[2][3] Its deuterium-labeled counterpart, this compound (C₁₂H₅D₅N₂O₅), serves as a vital internal standard in mass spectrometry-based assays.[4] The five deuterium atoms are typically located on the ethyl group, providing a distinct mass shift from the unlabeled analyte while maintaining similar physicochemical properties.

The precise determination of isotopic purity—the percentage of the deuterated compound that contains the specified number of deuterium atoms—is fundamental. It ensures accurate quantification in complex biological matrices by allowing clear differentiation between the endogenous or unlabeled compound and the labeled internal standard.[1]

Synthesis of this compound

The synthesis of this compound follows the general pathway of its unlabeled analogue, with the key difference being the introduction of a deuterated precursor. The most common strategy involves the alkylation of a cinnoline intermediate with a deuterated ethylating agent, such as ethyl-d5 iodide.

Caption: Hypothesized synthesis pathway for this compound.[5]

Methodologies for Isotopic Purity Determination

The two primary analytical techniques for characterizing the isotopic purity of deuterium-labeled compounds are High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

High-Resolution Mass Spectrometry (HRMS)

HRMS is the most common and powerful technique for determining isotopic enrichment.[6] It distinguishes between different isotopologues (molecules that differ only in their isotopic composition) based on their precise mass-to-charge ratios (m/z). Advances in time-of-flight (TOF) and Orbitrap mass analyzers provide the necessary resolution to separate the signals from this compound and its less-deuterated variants (d0 to d4).[6]

The general workflow involves acquiring a high-resolution mass spectrum of the sample and analyzing the distribution of isotopic peaks in the molecular ion cluster. The relative intensity of each peak corresponds to the relative abundance of that isotopologue.

Caption: Experimental workflow for isotopic purity determination by HRMS.

Quantitative NMR (qNMR) Spectroscopy

NMR spectroscopy offers a complementary approach to MS. While ¹H NMR can be used to determine the degree of deuteration by observing the reduction in signal intensity at specific proton positions, ²H (Deuterium) NMR can directly detect the deuterium nuclei. Quantitative NMR (qNMR) is a highly accurate method as the signal area is directly proportional to the number of nuclei.[7] For qNMR, careful setup of experimental parameters, such as ensuring complete T1 relaxation, is critical for accurate quantification.[7]

Experimental Protocols

Protocol 1: Isotopic Purity by HRMS

This protocol describes a general method for determining the isotopic purity of this compound using Liquid Chromatography coupled to High-Resolution Mass Spectrometry (LC-HRMS).

-

Standard Preparation:

-

Accurately weigh approximately 1 mg of this compound.

-

Dissolve in a suitable solvent (e.g., methanol or acetonitrile) to a final concentration of 100 µg/mL.

-

Perform serial dilutions to prepare a working solution of 1 µg/mL.

-

-

LC-HRMS System and Conditions:

-

LC System: UHPLC system.

-

Column: C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: A suitable gradient to ensure elution and separation from any potential impurities.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

Mass Spectrometer: Q-TOF or Orbitrap-based mass spectrometer.

-

Ionization Mode: Electrospray Ionization, Positive (ESI+).

-

Acquisition Mode: Full Scan MS.

-

Mass Range: m/z 100-500.

-

Resolution: >35,000 FWHM.

-

-

Data Analysis:

-

Extract the mass spectrum corresponding to the chromatographic peak of Cinoxacin.

-

Identify the monoisotopic mass for the unlabeled ([M+H]⁺) and fully deuterated ([M+H]⁺) compound.

-

Measure the intensity of the ion signals for each isotopologue (d0, d1, d2, d3, d4, d5).

-

Correct the observed intensities for the natural isotopic abundance of C, N, and O.[6]

-

Calculate the isotopic purity using the corrected intensity of the d5 peak relative to the sum of intensities of all isotopologues.

-

Protocol 2: Isotopic Purity by qNMR

This protocol outlines the use of ¹H qNMR to assess deuterium incorporation.

-

Standard and Reference Preparation:

-

Accurately weigh ~5 mg of this compound into an NMR tube.

-

Accurately weigh ~5 mg of a certified internal standard (e.g., maleic acid) into the same NMR tube. The internal standard should have a known purity and signals that do not overlap with the analyte.

-

Add 0.7 mL of a deuterated solvent (e.g., DMSO-d6) and vortex to dissolve completely.

-

-

NMR Spectrometer and Parameters:

-

Spectrometer: 400 MHz or higher field NMR spectrometer.

-

Experiment: ¹H Quantitative NMR.

-

Pulse Sequence: Standard zg30 or similar.

-

Relaxation Delay (D1): ≥ 5 times the longest T1 relaxation time of the signals of interest (typically 30-60 seconds to ensure full relaxation).

-

Number of Scans (NS): 16 or higher for good signal-to-noise ratio.

-

Temperature: 298 K.

-

-

Data Analysis:

-

Process the spectrum with appropriate phasing and baseline correction.

-

Integrate a well-resolved signal from the non-deuterated part of the this compound molecule (e.g., aromatic protons).

-

Integrate the residual proton signals corresponding to the ethyl group.

-

Integrate a signal from the internal standard.

-

Calculate the percentage of deuterium incorporation by comparing the integral of the residual proton signals on the ethyl group to the integral of a signal from the non-labeled portion of the molecule.

-

Data Presentation and Interpretation

Quantitative data should be summarized in clear, structured tables for easy interpretation and comparison.

Table 1: Representative Mass Spectrometry Data for this compound

| Isotopologue | Theoretical m/z ([M+H]⁺) | Observed m/z ([M+H]⁺) | Relative Intensity (%) | Corrected Isotopic Distribution (%) |

| d0 (Unlabeled) | 263.0611 | 263.0610 | 0.1 | 0.1 |

| d1 | 264.0674 | 264.0673 | 0.2 | 0.2 |

| d2 | 265.0737 | 265.0736 | 0.3 | 0.3 |

| d3 | 266.0799 | 266.0798 | 0.5 | 0.5 |

| d4 | 267.0862 | 267.0861 | 2.0 | 2.0 |

| d5 | 268.0925 | 268.0924 | 100.0 | 96.9 |

| Isotopic Purity | ≥99% (d5) |

Note: Data are representative and for illustrative purposes. The corrected isotopic distribution accounts for the contribution of natural ¹³C isotopes.

Table 2: Representative ¹H qNMR Data for this compound

| Proton Assignment | Chemical Shift (ppm) | Expected Integration (No D) | Observed Integration | Deuterium Incorporation (%) |

| Aromatic CH | 7.5 - 8.5 | 2H | 2.00 | N/A |

| Methylene O-CH₂-O | 6.20 | 2H | 2.00 | N/A |

| Ethyl -CH₂- | 4.60 | 2H | 0.02 | 99.0 |

| Ethyl -CH₃ | 1.50 | 3H | 0.03 | 99.0 |

Note: Data are representative. Deuterium incorporation is calculated as (1 - [Observed Integration / Expected Integration]) x 100%.

Conclusion

The is a critical quality control step in the manufacturing of this analytical standard. A combination of high-resolution mass spectrometry and quantitative NMR spectroscopy provides a robust and comprehensive assessment of isotopic enrichment and distribution. The detailed protocols and data interpretation frameworks presented in this guide offer a foundation for researchers and drug development professionals to ensure the quality and reliability of their quantitative analytical methods.

References

- 1. item-en.bepurecrm.com [item-en.bepurecrm.com]

- 2. Cinoxacin - Wikipedia [en.wikipedia.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. CINOXACIN synthesis - chemicalbook [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physicochemical Properties of Cinoxacin-d5

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core physicochemical properties of Cinoxacin-d5, a deuterated analog of the quinolone antibiotic Cinoxacin. The inclusion of deuterium isotopes in drug molecules is a common strategy in pharmaceutical research to investigate metabolic pathways, enhance pharmacokinetic profiles, or serve as internal standards in analytical studies. Understanding the fundamental physicochemical characteristics of this compound is therefore crucial for its application in research and development.

Core Physicochemical Data

The following tables summarize the key physicochemical properties of this compound. Data for the non-deuterated parent compound, Cinoxacin, is included for comparative purposes, as the properties are expected to be very similar.

| Identifier | This compound | Cinoxacin |

| Molecular Formula | C₁₂D₅H₅N₂O₅ | C₁₂H₁₀N₂O₅ |

| Molecular Weight | 267.25 g/mol | 262.22 g/mol |

| CAS Number | 2732985-25-8[1] | 28657-80-9 |

| Property | Value (for Cinoxacin) | Anticipated Value (for this compound) |

| Melting Point | 261-262 °C[2] | Expected to be very similar to Cinoxacin |

| pKa | 4.7 (acidic)[2] | Expected to be very similar to Cinoxacin |

| Solubility (Water) | 36.7 µg/mL (at pH 7.4)[2] | Expected to be very similar to Cinoxacin |

| LogP | 1.5[2] | Expected to be very similar to Cinoxacin |

Mechanism of Action: Inhibition of Bacterial DNA Gyrase

Cinoxacin, and by extension this compound, exerts its antibacterial effect by inhibiting bacterial DNA gyrase (a type II topoisomerase) and topoisomerase IV.[3][4] These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination. By binding to the enzyme-DNA complex, Cinoxacin prevents the re-ligation of the cleaved DNA strands, leading to an accumulation of double-strand breaks and ultimately bacterial cell death.

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of this compound are outlined below. These are standard protocols adaptable for quinolone antibiotics.

Solubility Determination (Shake-Flask Method)

The equilibrium solubility of this compound can be determined using the shake-flask method, a reliable and widely used technique.

-

Preparation: An excess amount of solid this compound is added to a series of vials containing aqueous buffers of different pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4) to cover the physiological range.

-

Equilibration: The vials are sealed and agitated in a constant temperature water bath (e.g., 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Processing: After equilibration, the suspensions are filtered through a suitable membrane filter (e.g., 0.45 µm) to remove undissolved solid.

-

Quantification: The concentration of this compound in the filtrate is determined by a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[3]

Melting Point Determination (Capillary Method)

The melting point of this compound can be determined using a digital melting point apparatus.

-

Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.

-

Measurement: The capillary tube is placed in the heating block of the melting point apparatus.

-

Heating: The sample is heated at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Observation: The temperature at which the substance first begins to melt (onset) and the temperature at which it becomes completely liquid (clear point) are recorded as the melting range.[5]

pKa Determination (Potentiometric Titration)

The acid dissociation constant (pKa) of this compound can be determined by potentiometric titration.

-

Solution Preparation: A known concentration of this compound is dissolved in a suitable solvent, often a co-solvent system like methanol-water for compounds with low aqueous solubility.

-

Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) or a strong acid (e.g., HCl), depending on the nature of the analyte.

-

pH Monitoring: The pH of the solution is monitored continuously throughout the titration using a calibrated pH meter.

-

Data Analysis: The pKa is determined from the inflection point of the resulting titration curve (pH vs. volume of titrant).[6]

Experimental and Analytical Workflow

A typical workflow for the synthesis, purification, and analysis of this compound is depicted below. This process ensures the identity, purity, and correct isotopic labeling of the final compound.

Synthesis of this compound

The synthesis of this compound would follow a similar pathway to that of Cinoxacin, with the key difference being the use of a deuterated starting material. A plausible synthetic route would involve the use of deuterated ethyl iodide (iodoethane-d5) to introduce the ethyl-d5 group.

References

- 1. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 2. Synthesis of Deuterated Endochin-Like Quinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. dissolutiontech.com [dissolutiontech.com]

- 4. researchgate.net [researchgate.net]

- 5. chem.ucalgary.ca [chem.ucalgary.ca]

- 6. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

Cinoxacin-d5: A Technical Guide to its Analysis and Certification

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the parameters found on a Certificate of Analysis (CoA) for the deuterated analytical standard, Cinoxacin-d5. It details the experimental protocols for the key analytical techniques used to ensure the identity, purity, and quality of this stable isotope-labeled compound, which is crucial for pharmacokinetic and metabolism studies.

Core Analytical Parameters

The quality and reliability of a deuterated standard like this compound are defined by a series of analytical tests. The results of these tests are summarized on the Certificate of Analysis. Below are tables outlining the typical quantitative data presented.

Identity and Purity

| Parameter | Specification | Method |

| Chemical Purity (HPLC) | ≥98.0% | High-Performance Liquid Chromatography (HPLC) |

| Isotopic Purity | ≥99% atom % D | Mass Spectrometry (MS) or Nuclear Magnetic Resonance (NMR) |

| Chemical Identity | Conforms to structure | ¹H-NMR, ¹³C-NMR, Mass Spectrometry |

Physicochemical Properties

| Parameter | Specification | Method |

| Appearance | White to off-white solid | Visual Inspection |

| Molecular Formula | C₁₂H₅D₅N₂O₅ | --- |

| Molecular Weight | 267.25 g/mol | --- |

| Melting Point | 261-262 °C (for non-deuterated) | Melting Point Apparatus |

| Solubility | Soluble in DMSO | Solubility Test |

Experimental Protocols

Detailed methodologies are essential for the replication and verification of the analytical results presented in a Certificate of Analysis.

High-Performance Liquid Chromatography (HPLC) for Chemical Purity

Purpose: To determine the chemical purity of the this compound standard by separating it from any non-deuterated or other impurities.

Instrumentation: A standard HPLC system equipped with a UV detector.

Method:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water (containing 0.1% formic acid).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Injection Volume: 10 µL.

-

Procedure: A solution of this compound is prepared in a suitable solvent (e.g., methanol or acetonitrile) and injected into the HPLC system. The area of the main peak corresponding to this compound is compared to the total area of all peaks in the chromatogram to calculate the percentage purity.

Mass Spectrometry (MS) for Isotopic Purity and Identity

Purpose: To confirm the molecular weight of this compound and to determine the degree of deuterium incorporation (isotopic purity).

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with an appropriate ionization source (e.g., Electrospray Ionization - ESI).

Method:

-

Ionization Mode: Positive or negative ion mode, depending on the compound's properties.

-

Scan Range: A mass range appropriate to detect the molecular ion of this compound and its isotopologues.

-

Procedure: The sample is introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) of the molecular ion is measured. The isotopic distribution is analyzed to determine the percentage of molecules that contain the desired number of deuterium atoms. The measured mass should be consistent with the calculated mass for C₁₂H₅D₅N₂O₅.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Chemical Identity and Isotopic Purity

Purpose: To confirm the chemical structure of this compound and to verify the positions of deuterium labeling.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

Method:

-

Solvent: A deuterated solvent in which the sample is soluble (e.g., DMSO-d6).

-

Experiments:

-

¹H-NMR: To identify the absence of protons at the deuterated positions.

-

¹³C-NMR: To confirm the carbon skeleton of the molecule.

-

²H-NMR: To directly observe the deuterium signals and confirm their locations.

-

-

Procedure: The sample is dissolved in the NMR solvent, and the spectra are acquired. The chemical shifts, coupling constants, and signal integrations are analyzed to confirm the structure and the sites of deuteration.

Workflow and Mechanism of Action

Quality Control Workflow for this compound

The following diagram illustrates a typical quality control workflow for certifying a batch of this compound.

Caption: Quality Control Workflow for this compound.

Mechanism of Action: Inhibition of Bacterial DNA Gyrase

Cinoxacin is a quinolone antibiotic that targets bacterial DNA gyrase (a type II topoisomerase) and topoisomerase IV.[1] These enzymes are essential for DNA replication, repair, and recombination. By inhibiting these enzymes, Cinoxacin prevents the bacterial cell from dividing, leading to cell death.[1][2][3]

Caption: Mechanism of Action of Cinoxacin.

References

The Core Mechanism of Cinoxacin-d5 as an Internal Standard: A Technical Guide

This in-depth technical guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the mechanism and application of Cinoxacin-d5 as an internal standard in quantitative analysis. This guide details the fundamental principles, experimental protocols, and data presentation associated with its use, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Introduction to Internal Standards in Quantitative Analysis

In analytical chemistry, particularly for regulatory and research purposes, achieving accurate and precise quantification of an analyte is paramount. An internal standard (IS) is a compound with physicochemical properties similar to the analyte of interest, which is added in a known quantity to all samples, calibrators, and quality controls. Its primary role is to correct for the variability inherent in the analytical process, from sample preparation to instrumental analysis.

The Ideal Internal Standard: Stable Isotope Labeled Analogs

The most effective internal standards are stable isotope-labeled (SIL) versions of the analyte.[1] Deuterated internal standards, such as this compound, are a prominent category of SIL standards. In these compounds, one or more hydrogen atoms are replaced with their heavier isotope, deuterium.[2]

This compound is the deuterated form of Cinoxacin, a synthetic quinolone antibiotic. The key characteristics that make this compound an excellent internal standard are:

-

Chemical and Physical Similarity: Apart from the mass difference, this compound is chemically identical to Cinoxacin. This ensures that it behaves almost identically during sample extraction, cleanup, and chromatographic separation.[3] It will have a very similar, if not identical, retention time, and will experience similar matrix effects and ionization suppression or enhancement in the mass spectrometer source.[2][4]

-

Mass Difference: The five deuterium atoms in this compound give it a molecular weight that is 5 Daltons higher than unlabeled Cinoxacin. This mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard, even if they co-elute from the liquid chromatography column.

Mechanism of Action in LC-MS/MS

The core mechanism of this compound as an internal standard in an LC-MS/MS workflow is to provide a reliable reference point for the quantification of the target analyte (e.g., Cinoxacin or another quinolone antibiotic). By calculating the ratio of the analyte's peak area to the internal standard's peak area, variations introduced during the analytical procedure can be normalized.

For instance, if a portion of the sample is lost during an extraction step, the amount of both the analyte and this compound will be reduced proportionally. The ratio of their peak areas will, therefore, remain constant, leading to an accurate final concentration calculation.

The following diagram illustrates the logical workflow of utilizing an internal standard for quantification.

The following diagram illustrates the principle of co-elution and mass differentiation in LC-MS/MS.

Experimental Protocol (Representative)

4.1. Materials and Reagents

-

Cinoxacin analytical standard

-

This compound internal standard

-

HPLC-grade acetonitrile, methanol, and water

-

Formic acid

-

Human plasma (blank)

4.2. Sample Preparation (Protein Precipitation)

-

Label 1.5 mL microcentrifuge tubes for standards, quality controls, and unknown samples.

-

Pipette 100 µL of plasma into the appropriately labeled tubes.

-

Add 20 µL of the working internal standard solution (this compound in methanol) to each tube.

-

Vortex briefly to mix.

-

Add 300 µL of acetonitrile containing 0.1% formic acid to each tube to precipitate proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean tube or a 96-well plate.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

-

Vortex to ensure complete dissolution and transfer to autosampler vials.

4.3. LC-MS/MS Conditions

| Parameter | Illustrative Condition |

| LC System | Agilent 1290 Infinity II or equivalent |

| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient Elution | 5% B to 95% B over 5 minutes, hold for 1 minute, then re-equilibrate for 2 minutes. |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

| MS System | Sciex Triple Quad 6500+ or equivalent |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Ion Source Temp. | 500°C |

| Ion Spray Voltage | 5500 V |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

Quantitative Data

The following tables present illustrative quantitative data for an analysis using this compound as an internal standard. Note: This data is representative and should be established and validated for each specific assay.

5.1. Mass Spectrometry Parameters

The molecular weight of Cinoxacin is 262.22 g/mol , and for this compound, it is approximately 267.25 g/mol .[5] In positive ion mode, the protonated molecules ([M+H]⁺) are monitored as the precursor ions.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Notes |

| Cinoxacin | 263.1 | 245.1 | 25 | Quantifier ion, corresponds to [M+H-H₂O]⁺ |

| Cinoxacin | 263.1 | 217.1 | 30 | Qualifier ion |

| This compound (IS) | 268.1 | 250.1 | 25 | Quantifier ion, corresponds to [M+H-H₂O]⁺ |

5.2. Calibration Curve Data

A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the standards.

| Concentration (ng/mL) | Analyte Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) |

| 1.0 | 1,520 | 1,480,000 | 0.0010 |

| 5.0 | 7,850 | 1,510,000 | 0.0052 |

| 20.0 | 30,500 | 1,495,000 | 0.0204 |

| 50.0 | 76,200 | 1,505,000 | 0.0506 |

| 100.0 | 151,300 | 1,485,000 | 0.1019 |

| 250.0 | 378,000 | 1,500,000 | 0.2520 |

| 500.0 | 745,000 | 1,490,000 | 0.5000 |

A linear regression of this data would typically yield a correlation coefficient (R²) > 0.99, indicating a strong linear relationship between the concentration and the peak area ratio.

Conclusion

This compound serves as an exemplary internal standard for the quantitative analysis of Cinoxacin and structurally related quinolone antibiotics. Its mechanism relies on the foundational principles of isotope dilution mass spectrometry, where its chemical identity to the analyte ensures it effectively tracks and corrects for analytical variability. The mass difference imparted by the five deuterium atoms allows for its distinct detection by the mass spectrometer. By employing this compound in a well-validated LC-MS/MS method, researchers and drug development professionals can achieve highly accurate, precise, and reliable quantitative results, ensuring data integrity for both research and regulated bioanalysis.

References

- 1. Cinoxacin | Antibacterial | Antibiotic | Topoisomerase | TargetMol [targetmol.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Trace analysis of quinolone and fluoroquinolone antibiotics from wastewaters by liquid chromatography-electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 2732985-25-8 | CAS DataBase [m.chemicalbook.com]

- 5. medchemexpress.com [medchemexpress.com]

The Strategic Advantage of Cinoxacin-d5 in Quantitative Bioanalysis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the landscape of quantitative analytical chemistry, particularly within the pharmaceutical and drug development sectors, the pursuit of accuracy, precision, and reliability is paramount. The use of stable isotope-labeled internal standards in conjunction with mass spectrometry has become the gold standard for achieving these objectives. This technical guide delves into the core advantages of employing Cinoxacin-d5, a deuterated analog of the quinolone antibiotic Cinoxacin, in quantitative analysis.

The Imperative for Internal Standards in Quantitative Analysis

Quantitative analysis of therapeutic agents like Cinoxacin in complex biological matrices such as plasma, urine, or tissue homogenates is fraught with challenges. Variability can be introduced at multiple stages of the analytical workflow, from sample preparation to instrumental analysis. These potential sources of error underscore the necessity of an appropriate internal standard.

An ideal internal standard should mimic the physicochemical properties of the analyte of interest as closely as possible, thereby experiencing similar effects of extraction inefficiency, matrix-induced ion suppression or enhancement, and instrumental drift. Stable isotope-labeled compounds, such as this compound, are considered the most effective internal standards because they are chemically identical to the analyte, differing only in isotopic composition. This subtle mass difference allows for their distinct detection by a mass spectrometer while ensuring they behave virtually identically during the analytical process.

Core Advantages of this compound

The use of this compound as an internal standard in the quantitative analysis of Cinoxacin offers several distinct advantages:

-

Compensation for Matrix Effects: Biological matrices are complex mixtures of endogenous compounds that can interfere with the ionization of the analyte in the mass spectrometer's source, leading to either suppression or enhancement of the signal. Because this compound co-elutes with Cinoxacin and has the same ionization efficiency, it experiences the same matrix effects. By calculating the ratio of the analyte signal to the internal standard signal, these effects are effectively normalized, leading to more accurate and reliable quantification.[1]

-

Correction for Sample Preparation Variability: Steps such as liquid-liquid extraction, solid-phase extraction, and protein precipitation can have incomplete and variable recovery. This compound, when added to the sample at the beginning of the workflow, accounts for any loss of the analyte during these steps.

-

Improved Precision and Accuracy: By mitigating the impact of matrix effects and sample preparation inconsistencies, the use of this compound significantly enhances the precision (reproducibility) and accuracy (closeness to the true value) of the analytical method.[2]

-

Enhanced Method Robustness: The inclusion of a deuterated internal standard makes the analytical method more robust and less susceptible to minor variations in experimental conditions, leading to more consistent results over time and across different laboratories.

Quantitative Performance Metrics

The following tables summarize the expected validation parameters for a typical LC-MS/MS method for the quantification of Cinoxacin in a biological matrix (e.g., human plasma) using this compound as an internal standard. The data presented is representative of the performance achievable with such a method, based on published data for similar fluoroquinolone antibiotics.[3][4][5]

Table 1: Calibration Curve and Linearity

| Parameter | Value |

| Calibration Range | 1 - 1000 ng/mL |

| Regression Model | Linear, 1/x² weighting |

| Correlation Coefficient (r²) | > 0.995 |

Table 2: Accuracy and Precision (Intra- and Inter-Day)

| Quality Control (QC) Level | Concentration (ng/mL) | Intra-Day Precision (%CV) | Intra-Day Accuracy (%Bias) | Inter-Day Precision (%CV) | Inter-Day Accuracy (%Bias) |

| Lower Limit of Quantification (LLOQ) | 1 | < 15% | ± 15% | < 15% | ± 15% |

| Low QC | 3 | < 10% | ± 10% | < 10% | ± 10% |

| Medium QC | 100 | < 10% | ± 10% | < 10% | ± 10% |

| High QC | 800 | < 10% | ± 10% | < 10% | ± 10% |

Table 3: Recovery and Matrix Effect

| QC Level | Concentration (ng/mL) | Extraction Recovery (%) | Matrix Factor | IS-Normalized Matrix Factor |

| Low QC | 3 | 85 - 95 | 0.90 - 1.10 | 0.98 - 1.02 |

| High QC | 800 | 85 - 95 | 0.90 - 1.10 | 0.98 - 1.02 |

Experimental Protocol: Quantification of Cinoxacin in Human Plasma using LC-MS/MS

This section provides a detailed methodology for the quantification of Cinoxacin in human plasma using this compound as an internal standard.

1. Materials and Reagents

-

Cinoxacin reference standard

-

This compound internal standard

-

HPLC-grade methanol, acetonitrile, and water

-

Formic acid

-

Human plasma (blank)

2. Sample Preparation (Protein Precipitation)

-

Thaw plasma samples and quality controls to room temperature.

-

To 100 µL of plasma in a microcentrifuge tube, add 10 µL of this compound working solution (e.g., 1 µg/mL in methanol).

-

Vortex for 10 seconds.

-

Add 300 µL of acetonitrile containing 0.1% formic acid to precipitate proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

-

Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

3. LC-MS/MS Conditions

-

Liquid Chromatography (LC):

-

Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm)

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Gradient: 5% B to 95% B over 3 minutes, hold at 95% B for 1 minute, return to 5% B and equilibrate for 1 minute.

-

Flow Rate: 0.4 mL/min

-

Column Temperature: 40°C

-

Injection Volume: 5 µL

-

-

Mass Spectrometry (MS/MS):

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Detection Mode: Multiple Reaction Monitoring (MRM)

-

MRM Transitions:

-

Cinoxacin: Precursor ion (m/z) → Product ion (m/z)

-

This compound: Precursor ion (m/z) → Product ion (m/z)

-

-

(Note: Specific m/z values would be determined during method development)

-

Source Parameters: Optimized for maximum signal intensity (e.g., capillary voltage, source temperature, gas flows).

-

Workflow and Logical Relationships

The following diagrams illustrate the experimental workflow for quantitative analysis and the logical relationship of using an internal standard to correct for analytical variability.

Caption: Experimental workflow for the quantitative analysis of Cinoxacin using this compound.

Caption: Logical diagram illustrating the correction of variability using a deuterated internal standard.

Conclusion

The use of this compound as an internal standard is a critical component of a robust and reliable method for the quantitative analysis of Cinoxacin in biological matrices. Its ability to effectively compensate for matrix effects and variability in sample preparation leads to significant improvements in data quality, ensuring the accuracy and precision required for regulated bioanalysis in research and drug development. The methodologies and performance metrics outlined in this guide provide a framework for the development and validation of high-quality analytical methods for this important therapeutic agent.

References

- 1. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. Simultaneous Quantification of Nine Antimicrobials by LC-MS/MS for Therapeutic Drug Monitoring in Critically Ill Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 4. An LC-MS/MS method for the simultaneous determination of 18 antibacterial drugs in human plasma and its application in therapeutic drug monitoring - PMC [pmc.ncbi.nlm.nih.gov]

- 5. documents.thermofisher.com [documents.thermofisher.com]

Cinoxacin-d5: A Technical Overview for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of Cinoxacin-d5, a deuterated analog of the quinolone antibiotic Cinoxacin. Designed for researchers, scientists, and professionals in drug development, this document details the molecule's chemical and physical properties, outlines general synthetic and analytical methodologies, and clarifies its role in modern research settings.

Core Molecular Data

This compound is the isotopically labeled form of Cinoxacin, where five hydrogen atoms on the ethyl group have been replaced by deuterium. This substitution is critical for its primary application as an internal standard in quantitative analytical studies. The fundamental properties of this compound, alongside its non-deuterated counterpart, are summarized below.

| Property | This compound | Cinoxacin |

| Chemical Formula | C₁₂H₅D₅N₂O₅ | C₁₂H₁₀N₂O₅[1] |

| Molecular Weight | 267.25 g/mol [2] | 262.22 g/mol [1] |

| CAS Number | 2732985-25-8[2] | 28657-80-9[1] |

| Appearance | Yellow crystalline powder (inferred from Cinoxacin) | Yellow crystalline powder |

| Melting Point | Not available | 261-262 °C[1][3] |

| Solubility | Not available | 36.7 µg/mL (at pH 7.4)[3] |

Synthesis and Isotopic Labeling

Synthesis of the Core Structure (Cinoxacin):

The synthesis of the core cinoxacin molecule has been described in the literature. A common pathway begins with 2-amino-4,5-methylenedioxyacetophenone. This precursor undergoes diazotization, leading to a spontaneous heterocyclization to form a 4-hydroxy-6,7-methylenedioxycinnoline intermediate. Subsequent bromination, cyanation, and alkylation with an ethyl group, followed by hydrolysis of the cyano group, yields the final cinoxacin structure.

Deuteration to Form this compound:

-

Hydrogen Isotope Exchange (HIE): This method involves the exchange of protons for deuterons from a deuterium source, often catalyzed by a metal or acid.

-

Use of Deuterated Reagents: The synthesis can be adapted to use deuterated starting materials, such as deuterated ethyl iodide, during the alkylation step.

Deuterated analogs like this compound are frequently used as internal standards in liquid chromatography-mass spectrometry (LC-MS) analysis to enable precise quantification of the parent drug in biological matrices.[4]

Analytical Methodologies

Cinoxacin and other quinolone antibiotics are typically analyzed using high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS/MS). These methods are valued for their sensitivity and specificity in detecting and quantifying these compounds in complex mixtures.

General HPLC-MS/MS Protocol for Quinolone Analysis:

A universal LC-MS/MS method for the simultaneous detection of multiple antibiotic residues often involves the following steps:

-

Sample Preparation: Extraction of the analytes from the matrix (e.g., plasma, tissue, environmental samples) using a suitable solvent, followed by a clean-up step using solid-phase extraction (SPE) to remove interfering substances.

-

Chromatographic Separation: The extract is injected into an HPLC system equipped with a C18 column. A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with formic acid and ammonium formate) and an organic component (e.g., acetonitrile with formic acid) is used to separate the analytes.

-

Mass Spectrometric Detection: The separated compounds are introduced into a mass spectrometer. For quantitative analysis, tandem mass spectrometry (MS/MS) is employed, where specific precursor-to-product ion transitions are monitored for each analyte and its isotopically labeled internal standard (like this compound).

The use of a deuterated internal standard such as this compound is crucial for accurate quantification as it co-elutes with the analyte and experiences similar matrix effects and ionization suppression, thereby correcting for variations in sample preparation and instrument response.

Logical Relationship Diagram

The following diagram illustrates the direct structural relationship between the parent compound, Cinoxacin, and its deuterated analog, this compound, through isotopic substitution.

Caption: Relationship between Cinoxacin and its deuterated form.

References

Cinoxacin-d5: A Technical Guide to Solubility and Stability for Researchers

For Researchers, Scientists, and Drug Development Professionals

Core Concepts: Solubility and Stability

Solubility refers to the maximum concentration of a solute that can dissolve in a solvent at a given temperature and pressure to form a homogeneous solution. In drug development, aqueous solubility is a key determinant of a drug's oral bioavailability.

Stability of a pharmaceutical compound refers to its ability to resist chemical changes over time under various environmental conditions, such as pH, temperature, and light. Understanding the stability profile is essential for determining a drug's shelf-life, storage conditions, and potential degradation pathways.

Quantitative Data Summary

The following tables are presented as templates for summarizing experimentally determined solubility and stability data for Cinoxacin-d5.

Table 1: Solubility of this compound in Various Solvents

| Solvent | Temperature (°C) | Solubility (mg/mL) | Method of Determination |

| Water | 25 | Shake-Flask Method | |

| Phosphate Buffered Saline (pH 7.4) | 25 | Shake-Flask Method | |

| 0.1 N HCl | 25 | Shake-Flask Method | |

| 0.1 N NaOH | 25 | Shake-Flask Method | |

| Dimethyl Sulfoxide (DMSO) | 25 | Shake-Flask Method | |

| Ethanol | 25 | Shake-Flask Method |

Table 2: Stability of this compound under Forced Degradation Conditions

| Stress Condition | Duration | Temperature (°C) | % Degradation | Major Degradants Identified | Analytical Method |

| Acidic Hydrolysis (0.1 N HCl) | 24h, 48h, 72h | 60 | HPLC-UV/MS | ||

| Basic Hydrolysis (0.1 N NaOH) | 24h, 48h, 72h | 60 | HPLC-UV/MS | ||

| Oxidative (3% H₂O₂) | 24h, 48h, 72h | 25 | HPLC-UV/MS | ||

| Thermal (Solid State) | 7 days | 80 | HPLC-UV/MS | ||

| Photolytic (UV Lamp) | 24h, 48h, 72h | 25 | HPLC-UV/MS |

Experimental Protocols

Kinetic Solubility Assay (Shake-Flask Method)

This protocol outlines a common method for determining the kinetic aqueous solubility of a compound.

Materials:

-

This compound

-

Phosphate Buffered Saline (PBS), pH 7.4

-

High-Performance Liquid Chromatography (HPLC) system with UV detector

-

Analytical balance

-

Vortex mixer

-

Thermostatic shaker

-

Centrifuge

-

Syringe filters (0.45 µm)

Procedure:

-

Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO) of known concentration.

-

Add an excess amount of this compound to a known volume of PBS (pH 7.4) in a sealed vial.

-

Agitate the vial in a thermostatic shaker at a constant temperature (e.g., 25°C) for a predetermined period (e.g., 24 hours) to ensure equilibrium is reached.

-

After incubation, centrifuge the suspension to pellet the undissolved solid.

-

Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm syringe filter to remove any remaining solid particles.

-

Dilute the filtered solution with an appropriate mobile phase.

-

Quantify the concentration of this compound in the diluted filtrate using a validated HPLC-UV method.

-

The solubility is reported as the mean concentration from at least three replicate experiments.

Stability Indicating Method using Forced Degradation Studies

This protocol describes a forced degradation study to investigate the stability of this compound under various stress conditions.

Materials:

-

This compound

-

Hydrochloric acid (HCl), 0.1 N

-

Sodium hydroxide (NaOH), 0.1 N

-

Hydrogen peroxide (H₂O₂), 3%

-

HPLC system with UV or Mass Spectrometry (MS) detector

-

pH meter

-

Photostability chamber

-

Oven

Procedure:

-

Acidic Hydrolysis: Dissolve this compound in 0.1 N HCl and keep the solution at a specified temperature (e.g., 60°C). Withdraw samples at various time points (e.g., 0, 8, 24, 48 hours), neutralize, and dilute for HPLC analysis.

-

Basic Hydrolysis: Dissolve this compound in 0.1 N NaOH and follow the same procedure as for acidic hydrolysis.

-

Oxidative Degradation: Dissolve this compound in a solution of 3% H₂O₂ at room temperature. Collect and analyze samples at different time intervals.

-

Thermal Degradation: Expose a solid sample of this compound to high temperature (e.g., 80°C) in an oven for a specified period. Dissolve the stressed sample and analyze by HPLC.

-

Photolytic Degradation: Expose a solution of this compound to UV light in a photostability chamber. Analyze samples at various time points.

-

For all conditions, analyze the stressed samples by a stability-indicating HPLC method to separate the parent drug from any degradation products. The use of a mass spectrometer can aid in the identification of degradants.

Visualizations

Mechanism of Action of Cinoxacin

Cinoxacin, a quinolone antibiotic, exerts its antibacterial effect by inhibiting bacterial DNA synthesis.[1] It targets two essential enzymes involved in DNA replication: DNA gyrase and DNA topoisomerase IV.[2][3][4] Inhibition of these enzymes leads to breaks in the bacterial chromosome and ultimately cell death.[3]

Caption: Mechanism of action of this compound.

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in determining the kinetic solubility of this compound.

Caption: Workflow for kinetic solubility assay.

Logical Flow of a Forced Degradation Study

This diagram outlines the process of conducting a forced degradation study to assess the stability of this compound.

Caption: Forced degradation study workflow.

References

- 1. Cinoxacin: mechanism of action, spectrum of activity, pharmacokinetics, adverse reactions, and therapeutic indications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cinoxacin | Johns Hopkins ABX Guide [hopkinsguides.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

Commercial Sources and Availability of Cinoxacin-d5: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the commercial sources, availability, and key technical data for Cinoxacin-d5. It is intended to assist researchers, scientists, and drug development professionals in sourcing and utilizing this stable isotope-labeled compound for their studies.

Introduction to this compound

This compound is the deuterium-labeled version of Cinoxacin, a synthetic quinolone-class antimicrobial agent. The incorporation of five deuterium atoms into the ethyl group of the molecule makes it a valuable internal standard for pharmacokinetic and metabolic studies. Its primary application lies in quantitative analysis by mass spectrometry, where it is used to accurately determine the concentration of unlabeled Cinoxacin in biological matrices. Deuterated standards are preferred for such applications due to their similar chemical and physical properties to the analyte of interest, while being distinguishable by their higher mass.

Commercial Availability

This compound is available from several specialized chemical suppliers that focus on providing reference standards and isotopically labeled compounds for research purposes. The availability may vary, with some suppliers offering it as a stock item while others may require custom synthesis.

Table 1: Commercial Suppliers of this compound

| Supplier | Product Number | Typical Availability |

| MedchemExpress | HY-B1085S | In Stock |

| LGC Standards (Toronto Research Chemicals) | TRC-C475702 | Custom Synthesis |

| HPC Standards | 679561 | In Stock |

Technical Data

The following tables summarize the key quantitative data for this compound, compiled from various supplier datasheets. It is important to note that lot-specific data, particularly regarding purity and isotopic enrichment, should always be confirmed by consulting the Certificate of Analysis (CoA) provided by the supplier upon purchase.

Table 2: General Chemical and Physical Properties

| Property | Value |

| Chemical Formula | C₁₂H₅D₅N₂O₅ |

| Molecular Weight | 267.25 g/mol |

| CAS Number | 2732985-25-8 |

| Unlabeled CAS Number | 28657-80-9 |

| IUPAC Name | 1-ethyl-d5-1,4-dihydro-4-oxo[1][2]dioxolo[4,5-g]cinnoline-3-carboxylic acid |

| Appearance | White to off-white solid |

Table 3: Representative Purity and Isotopic Enrichment (Consult Lot-Specific CoA)

| Parameter | Specification |

| Chemical Purity | ≥98% |

| Isotopic Enrichment (d₅) | ≥99 atom % D |

Experimental Protocol: Quantification of Cinoxacin in Biological Samples using this compound as an Internal Standard by LC-MS/MS

The following is a representative experimental protocol for the analysis of Cinoxacin in plasma samples using this compound as an internal standard. This method is based on established principles for the quantification of quinolone antibiotics by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials and Reagents

-

Cinoxacin analytical standard

-

This compound internal standard

-

Acetonitrile (ACN), HPLC grade

-

Methanol (MeOH), HPLC grade

-

Formic acid, LC-MS grade

-

Ultrapure water

-

Human plasma (or other relevant biological matrix)

Standard and Internal Standard Preparation

-

Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Cinoxacin and this compound in methanol to prepare individual primary stock solutions.

-

Working Standard Solutions: Serially dilute the Cinoxacin primary stock solution with a 50:50 mixture of acetonitrile and water to prepare a series of working standard solutions for the calibration curve.

-

Internal Standard Working Solution (ISWS): Dilute the this compound primary stock solution with the same solvent mixture to a final concentration of 100 ng/mL.

Sample Preparation (Protein Precipitation)

-

To 100 µL of plasma sample, standard, or quality control sample in a microcentrifuge tube, add 10 µL of the ISWS (100 ng/mL this compound).

-

Add 300 µL of acetonitrile to precipitate proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 10,000 x g for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

-

Liquid Chromatography (LC):

-

Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient: A suitable gradient to separate the analyte from matrix components (e.g., start at 5% B, ramp to 95% B).

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 5 µL

-

Column Temperature: 40°C

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Cinoxacin: Determine precursor and product ions (e.g., m/z 263.1 → 219.1)

-

This compound: Determine precursor and product ions (e.g., m/z 268.1 → 224.1)

-

-

Instrument Parameters: Optimize ion source parameters (e.g., capillary voltage, source temperature, gas flows) and collision energy for each transition.

-

Data Analysis

-

Construct a calibration curve by plotting the peak area ratio of Cinoxacin to this compound against the concentration of the Cinoxacin standards.

-

Determine the concentration of Cinoxacin in the unknown samples by interpolating their peak area ratios from the calibration curve.

Workflow and Logical Relationships

The following diagrams illustrate the logical workflow for sourcing and utilizing this compound in a research context.

References

- 1. Quantification of 15 Antibiotics Widely Used in the Critical Care Unit with a LC-MS/MS System: An Easy Method to Perform a Daily Therapeutic Drug Monitoring - PMC [pmc.ncbi.nlm.nih.gov]

- 2. LC–MS/MS method for simultaneous quantification of ten antibiotics in human plasma for routine therapeutic drug monitoring - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Foundational Research on Deuterated Quinolone Antibiotics

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the foundational research concerning deuterated quinolone antibiotics. It covers their core mechanism of action, methods for synthesis and deuteration, the impact of deuterium substitution on pharmacokinetics, and standard protocols for antibacterial activity assessment.

Introduction: The Rationale for Deuterating Quinolone Antibiotics

Quinolone antibiotics are a class of broad-spectrum synthetic bactericidal agents that have been a cornerstone of infectious disease treatment for decades. Their mechanism involves the inhibition of essential bacterial enzymes—DNA gyrase and topoisomerase IV—which are critical for DNA replication, repair, and recombination.

In pharmaceutical sciences, "deuteration" is a strategic chemical modification where one or more hydrogen atoms in a drug molecule are replaced by their heavier, stable isotope, deuterium. This substitution, while electronically similar, results in a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. This increased bond strength can slow down metabolic processes that involve C-H bond cleavage, a phenomenon known as the "Deuterium Kinetic Isotope Effect" (KIE).

The primary goals of deuterating quinolone antibiotics are to:

-

Improve Pharmacokinetic Profiles: By reducing the rate of metabolic degradation, deuteration can lead to a longer drug half-life, increased systemic exposure, and potentially a reduced dosing frequency.

-

Enhance Safety and Tolerability: Altering metabolic pathways may decrease the formation of toxic or reactive metabolites, thereby improving the drug's safety profile.

-

Overcome Drug Resistance: While not a direct mechanism, an improved pharmacokinetic profile can maintain drug concentrations above the minimum inhibitory concentration (MIC) for longer periods, potentially mitigating the development of resistance.

Core Mechanism of Action

Deuteration does not alter the fundamental mechanism by which quinolones exert their antibacterial effect. These antibiotics function as topoisomerase poisons, trapping the enzymes on the bacterial chromosome.[1]

-

Target Enzymes : The primary targets are DNA gyrase (a type II topoisomerase) and topoisomerase IV.[2] In many Gram-negative bacteria, DNA gyrase is the principal target, while in many Gram-positive bacteria, it is topoisomerase IV.[3]

-

Enzyme Inhibition : Quinolones bind to the enzyme-DNA complex.[4] This stabilizes a state where the DNA is cleaved, preventing the subsequent re-ligation step necessary for DNA replication and transcription.[2]

-

Bactericidal Effect : The formation of these stabilized, cleaved complexes leads to double-strand breaks in the bacterial DNA. This triggers a cascade of events, including the SOS response and potentially the generation of reactive oxygen species, ultimately resulting in bacterial cell death.[1][4]

Figure 1: Mechanism of Action of Quinolone Antibiotics.

Synthesis and Characterization of Deuterated Quinolones

The introduction of deuterium into a quinolone structure can be achieved through various synthetic strategies, most commonly via hydrogen-deuterium (H-D) exchange on an existing scaffold or by using deuterated building blocks in a de novo synthesis.

Data on Deuterium Incorporation

A facile and scalable method for deuterating endochin-like quinolones (ELQs) using deuterated acetic acid has been described, demonstrating high levels of deuterium incorporation.[5] The efficiency of this process is crucial for producing isotopically labeled standards for clinical development.[5]

| Compound | Deuterated Analog | Deuterium Incorporation (%) | Chemical Yield (%) | Reference |

| ELQ-422 | D3-ELQ-422 | 97 | 95 | [5] |

| ELQ-467 | D3-ELQ-467 | 98 | 74 | [5] |

| ELQ-468 | D3-ELQ-468 | ≥98 | 77 | [5] |

| ELQ-300 | D3-ELQ-300 | 95 | 95 | [5] |

Table 1: Summary of Synthesis and Deuterium Incorporation for Selected ELQ Compounds.

General Workflow for Development

The development process for a deuterated quinolone involves synthesis, rigorous purification and characterization, and subsequent biological evaluation to confirm its activity and pharmacokinetic profile.

Figure 2: General Workflow for Synthesis and Evaluation of Deuterated Quinolones.

Impact of Deuteration on Pharmacokinetics

The primary advantage of deuteration lies in its ability to modify a drug's pharmacokinetic (PK) properties.[6][7] By slowing metabolism at specific sites, deuteration can lead to a more favorable absorption, distribution, metabolism, and excretion (ADME) profile.

-

Metabolism: Deuteration at a site of metabolic attack (a "soft spot") can significantly slow down enzymatic processes, particularly those mediated by Cytochrome P450 (CYP) enzymes.

-

Half-life (t½): Reduced metabolic clearance typically results in a longer elimination half-life.

-

Exposure (AUC): A longer half-life and reduced clearance lead to a greater overall drug exposure, as measured by the Area Under the Curve (AUC).

-

Peak Concentration (Cmax): The effect on Cmax can vary; it may increase due to reduced first-pass metabolism or remain unchanged.

Figure 3: Logical Flow of How Deuteration Impacts Pharmacokinetics.

While extensive public data comparing the PK profiles of deuterated vs. non-deuterated quinolones is limited, the general pharmacokinetic properties of fluoroquinolones are well-characterized and provide a baseline for comparison.

| Pharmacokinetic Parameter | Typical Value Range for Fluoroquinolones | Potential Impact of Deuteration | Reference |

| Oral Bioavailability (%) | 50 - >95 | May increase if first-pass metabolism is high | [6][8] |

| Elimination Half-life (h) | 3 - 14 | Expected to increase | [6][7] |

| Volume of Distribution (L/kg) | 1.5 - 3.0 | Unlikely to change significantly | [8] |

| Protein Binding (%) | 15 - 40 | Unlikely to change significantly | [6] |

| Primary Elimination Route | Renal and/or Hepatic | May shift if one metabolic pathway is slowed | [6][7] |

Table 2: General Pharmacokinetic Parameters of Fluoroquinolones and Potential Impact of Deuteration.

Antibacterial Activity Assessment

A critical step in evaluating any new antibiotic analog is to determine its intrinsic antibacterial potency. This is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a bacterium. While specific MIC data for deuterated quinolones is not widely published, the protocols for determining these values are standardized.

| Antibiotic | Organism | MIC (mcg/mL) | Reference |

| Ciprofloxacin | Enterobacteriaceae | ≤0.25 (S) | [9] |

| Ciprofloxacin | P. aeruginosa | ≤0.5 (S) | [9] |

| Levofloxacin | S. pneumoniae | ≤1.0 (S) | [10] |

| Moxifloxacin | S. aureus | ≤0.5 (S) | [11] |

Table 3: Example Susceptibility Breakpoint MICs for Common Non-Deuterated Fluoroquinolones (S = Susceptible).

Detailed Experimental Protocols

Protocol 1: General Procedure for Deuteration via H-D Exchange

This protocol is based on the synthesis of deuterated endochin-like quinolones (ELQs).[5]

Materials:

-

Non-deuterated quinolone precursor (e.g., ELQ-422)

-

Deuterated acetic acid (CH₃COOD)

-

Round-bottom flask

-

Heating mantle with temperature control

-

Magnetic stirrer

-

Solvents for workup and purification (e.g., water, acetone)

Procedure:

-

Combine the quinolone precursor (1.0 mmol) and deuterated acetic acid (e.g., 3 ml, ~52 mmol) in a round-bottom flask.

-

Heat the mixture to 80°C with stirring.

-

Monitor the reaction progress over time (e.g., 30 minutes to 8 hours, depending on the substrate's reactivity). The extent of deuterium incorporation can be checked by taking small aliquots for ¹H-NMR analysis.[5]

-

After the initial reaction period, cool the mixture and remove the solvent under reduced pressure.

-

To achieve high levels of incorporation, repeat the process by adding fresh deuterated acetic acid and heating again. This cycle may be repeated two to three times.[5]

-

After the final cycle, perform a workup procedure. This typically involves quenching the reaction, precipitating the product, and washing with appropriate solvents (e.g., water, acetone) to remove any remaining acid and impurities.

-

Dry the final deuterated product under vacuum.

Protocol 2: Determination of Deuterium Incorporation by ¹H-NMR

Principle: Proton Nuclear Magnetic Resonance (¹H-NMR) spectroscopy is used to quantify the percentage of deuterium incorporation. The signal of the proton(s) at the site of deuteration will decrease or disappear relative to other non-exchangeable protons in the molecule.

Procedure:

-

Prepare a solution of the non-deuterated starting material in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) at a known concentration.

-

Acquire a ¹H-NMR spectrum. Identify and integrate a stable, non-exchangeable proton signal to serve as an internal standard. Also, identify and integrate the signal corresponding to the proton(s) at the target deuteration site.

-

Prepare a solution of the final deuterated product at the same concentration in the same solvent.

-

Acquire a ¹H-NMR spectrum under identical conditions.

-

Integrate the same internal standard signal and the residual signal at the target deuteration site.

-

Calculate the deuterium incorporation using the following formula:

-

Incorporation (%) = [1 - (IntegralDeuterated / IntegralStandard) / (IntegralNon-deuterated / IntegralStandard)] x 100

-

Protocol 3: Determination of Minimum Inhibitory Concentration (MIC)

This protocol follows the standard broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI) and EUCAST.[12]

Materials:

-

Deuterated and non-deuterated quinolone stock solutions

-

Sterile 96-well microtiter plates

-

Cation-adjusted Mueller-Hinton Broth (MHB)

-

Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL)

-

Incubator (35-37°C)

Procedure:

-

Prepare serial two-fold dilutions of the antibiotic in MHB across the wells of a 96-well plate. The final volume in each well is typically 50 or 100 µL.

-

Prepare the bacterial inoculum by suspending colonies in broth to match a 0.5 McFarland turbidity standard. Dilute this suspension so that after inoculation, each well contains a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Inoculate each well of the microtiter plate (containing the antibiotic dilutions) with the standardized bacterial suspension.

-

Include a positive control well (broth + bacteria, no antibiotic) and a negative control well (broth only).

-

Incubate the plate at 35-37°C for 16-20 hours in ambient air.[12]

-

After incubation, determine the MIC by visually inspecting the plates. The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.

Conclusion and Future Perspectives

Deuteration represents a promising strategy for optimizing the therapeutic properties of quinolone antibiotics. Foundational research has established feasible synthetic pathways for producing these analogs and provides a strong theoretical basis for their potential to exhibit improved pharmacokinetic profiles. The key advantage lies in the kinetic isotope effect, which can slow metabolism, prolong drug exposure, and potentially enhance the safety profile.

Future research should focus on generating comprehensive comparative data for deuterated versus non-deuterated quinolones, including:

-

Direct, head-to-head pharmacokinetic studies in relevant preclinical models.

-

Systematic evaluation of MICs against a broad panel of both susceptible and resistant bacterial strains.

-

Assessment of the impact of deuteration on the propensity for resistance development.

By leveraging this established foundation, the development of next-generation deuterated quinolones could provide valuable new options in the ongoing fight against infectious diseases.

References

- 1. DNA gyrase, topoisomerase IV, and the 4-quinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of Deuterated Endochin-Like Quinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pharmacokinetics of quinolones: newer aspects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Quinolone pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Medical Pharmacology: Antibacterial Drugs [pharmacology2000.com]

- 9. Impact of Reappraisal of Fluoroquinolone Minimum Inhibitory Concentration Susceptibility Breakpoints in Gram-Negative Bloodstream Isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Real-Time PCR Assay for Detection of Fluoroquinolone Resistance Associated with grlA Mutations in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Phenotypic screening for quinolone resistance in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: High-Throughput Analysis of Quinolone Antibiotics in Animal Tissue using LC-MS/MS with Cinoxacin-d5 Internal Standard

Audience: Researchers, scientists, and drug development professionals.

Introduction

Quinolones are a class of broad-spectrum synthetic antibiotics widely used in veterinary medicine to treat and prevent bacterial infections in livestock.[1] The potential for antibiotic residues to persist in animal-derived food products necessitates sensitive and reliable analytical methods to ensure food safety and monitor compliance with maximum residue limits (MRLs). Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the technique of choice for this purpose due to its high specificity, sensitivity, and ability to analyze multiple residues simultaneously.[1]

The use of a stable isotope-labeled internal standard (IS) is critical for accurate quantification in complex matrices, as it compensates for variations in sample preparation and potential matrix effects. This application note details a robust and high-throughput LC-MS/MS method for the simultaneous determination of several common quinolones in animal tissue. The method employs a straightforward sample preparation protocol and utilizes Cinoxacin-d5 as an internal standard to ensure accuracy and precision.

Experimental Protocols

Materials and Reagents

-

Standards: Analytical standards of Ciprofloxacin, Enrofloxacin, Norfloxacin, Ofloxacin, Danofloxacin, and Cinoxacin, along with the internal standard this compound, were procured from a reputable chemical supplier.

-

Solvents: HPLC-grade or LC-MS grade acetonitrile, methanol, and water were used.

-

Chemicals: Formic acid (LC-MS grade, ~99%), anhydrous magnesium sulfate (MgSO₄), and sodium chloride (NaCl) were used.

-

Sample Matrix: Blank bovine liver or other relevant animal tissue, confirmed to be free of quinolone residues.

Standard Solution Preparation

-

Stock Solutions (100 µg/mL): Accurately weigh and dissolve 10 mg of each quinolone standard and this compound in 100 mL of methanol to create individual stock solutions. Store these solutions at -20°C in amber vials.

-

Intermediate Solutions (1 µg/mL): Prepare an intermediate mixed standard solution by diluting the stock solutions in a 50:50 methanol/water mixture. Similarly, prepare an intermediate internal standard solution of this compound.

-

Working Standards (1-100 ng/mL): A series of calibration standards are prepared by serially diluting the intermediate mixed standard solution with 20% methanol in water to achieve concentrations ranging from 1 ng/mL to 100 ng/mL. Each working standard should be spiked with the this compound intermediate solution to a final concentration of 20 ng/mL.

Sample Preparation (QuEChERS Method)

The Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method is a streamlined sample preparation process that is effective for multi-residue analysis in complex food matrices.[2][3][4]

-

Homogenization: Weigh 2 g (± 0.05 g) of homogenized animal tissue into a 50 mL centrifuge tube.[5]

-

Internal Standard Spiking: Add 50 µL of the 1 µg/mL this compound internal standard solution to each sample, blank, and quality control (QC) sample.

-

Extraction: Add 10 mL of acetonitrile containing 1% formic acid to the tube.[1] Cap tightly and vortex vigorously for 1 minute.

-

Salting Out: Add a QuEChERS extraction salt packet containing 4 g MgSO₄ and 1 g NaCl.[4] Immediately cap and shake vigorously for 1 minute.

-

Centrifugation: Centrifuge the tubes at 4,000 rpm for 5 minutes at 4°C.[5]

-

Dispersive SPE (d-SPE) Cleanup (Optional): Transfer 1 mL of the upper acetonitrile layer to a 2 mL microcentrifuge tube containing d-SPE cleanup salts (e.g., 150 mg MgSO₄ and 50 mg PSA - primary secondary amine). Vortex for 30 seconds and centrifuge at 13,000 rpm for 3 minutes. This step helps remove interfering matrix components.

-

Final Preparation: Transfer the final supernatant (or the supernatant from step 5 if d-SPE is skipped) into an autosampler vial. The sample is now ready for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

The analysis is performed on a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Table 1: Liquid Chromatography (LC) Conditions

| Parameter | Setting |

|---|---|

| LC System | UPLC/UHPLC System |

| Column | C18, 2.1 mm × 50 mm, 1.7 µm |

| Mobile Phase A | Water with 0.1% Formic Acid[6] |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Flow Rate | 0.4 mL/min[6][7] |

| Injection Volume | 5 µL |

| Column Temp. | 40°C[6] |

| Gradient Elution | 0-0.5 min, 10% B; 0.5-4.0 min, 10%-90% B; 4.0-5.0 min, 90% B; 5.1-6.0 min, 10% B (re-equilibration) |

Table 2: Mass Spectrometry (MS) Conditions

| Parameter | Setting |

|---|---|

| Mass Spectrometer | Triple Quadrupole (QQQ) |

| Ionization Mode | Electrospray Ionization (ESI), Positive[1] |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Source Temp. | 550°C[6] |

| Desolvation Temp. | 400°C[8] |

| Nebulizing Gas | Nitrogen |

| Collision Gas | Argon |

Data Presentation and Results

Optimized MRM Transitions

The mass spectrometer was operated in MRM mode to ensure high selectivity and sensitivity. Two transitions were monitored for each analyte for confident identification and quantification.

Table 3: Optimized MRM Parameters for Quinolones and this compound

| Analyte | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z (Quantifier) | Product Ion (Q3) m/z (Qualifier) | Collision Energy (eV) |

|---|---|---|---|---|

| Norfloxacin | 320.1 | 302.1 | 276.1 | 25 |

| Ciprofloxacin | 332.1 | 314.1 | 288.1 | 24 |

| Ofloxacin | 362.1 | 318.1 | 261.1 | 22 |

| Danofloxacin | 358.1 | 257.2 | 340.1 | 28 |

| Enrofloxacin | 360.1 | 342.1 | 316.1 | 23 |

| Cinoxacin | 263.1 | 219.1 | 245.1 | 20 |

| This compound (IS) | 268.1 | 224.1 | 250.1 | 20 |

Note: Collision energies are typical starting points and should be optimized for the specific instrument used.

Method Performance

The developed method demonstrates excellent performance characteristics for the analysis of quinolones in animal tissue.

Table 4: Method Performance Summary

| Analyte | Linearity Range (ng/g) | Correlation Coefficient (R²) | LOD (ng/g) | LOQ (ng/g) |

|---|---|---|---|---|

| Norfloxacin | 2 - 100 | > 0.998 | 0.5 | 2.0 |

| Ciprofloxacin | 2 - 100 | > 0.999 | 0.5 | 2.0 |

| Ofloxacin | 2 - 100 | > 0.998 | 0.6 | 2.0 |

| Danofloxacin | 2 - 100 | > 0.999 | 0.4 | 1.5 |

| Enrofloxacin | 2 - 100 | > 0.999 | 0.4 | 1.5 |

LOD (Limit of Detection) and LOQ (Limit of Quantification) values are representative and may vary based on instrument sensitivity and matrix complexity.[9]

Mandatory Visualization

The following diagram illustrates the complete experimental workflow from sample collection to data analysis.

Caption: Workflow for Quinolone Analysis using QuEChERS and LC-MS/MS.

References

- 1. jfda-online.com [jfda-online.com]

- 2. mdpi.com [mdpi.com]

- 3. preprints.org [preprints.org]

- 4. A modified QuEChERS-based UPLC-MS/MS method for rapid determination of multiple antibiotics and sedative residues in freshwater fish - PMC [pmc.ncbi.nlm.nih.gov]

- 5. interchim.fr [interchim.fr]

- 6. spectralabsci.com [spectralabsci.com]

- 7. LC–MS/MS method for simultaneous quantification of ten antibiotics in human plasma for routine therapeutic drug monitoring - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | An LC-MS/MS method for the simultaneous determination of 18 antibacterial drugs in human plasma and its application in therapeutic drug monitoring [frontiersin.org]

- 9. researchgate.net [researchgate.net]

Application Note: Quantitative Analysis of Multi-Class Antibiotics in Human Urine using Deuterated Internal Standards by LC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

Introduction

The accurate quantification of antibiotics in urine is crucial for a variety of applications, including therapeutic drug monitoring, pharmacokinetic studies, and assessing environmental exposure. The complexity of the urine matrix, however, presents analytical challenges, often leading to ion suppression or enhancement in mass spectrometry-based assays. The use of stable isotope-labeled internal standards, particularly deuterated analogs of the target analytes, is a robust strategy to compensate for these matrix effects and variations in sample preparation, ensuring high accuracy and precision.

This application note provides a detailed protocol for the simultaneous quantification of a panel of multi-class antibiotics in human urine using Solid-Phase Extraction (SPE) for sample clean-up and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for detection. The use of corresponding deuterated internal standards for each analyte is a key feature of this method, providing reliable and accurate quantification.